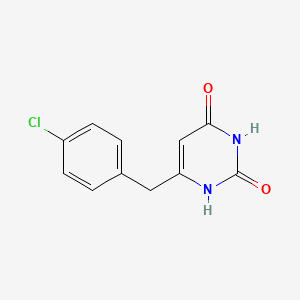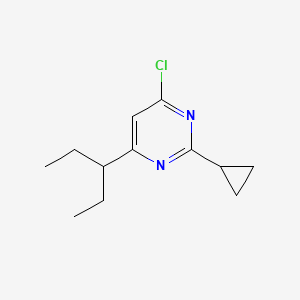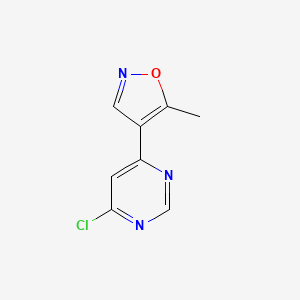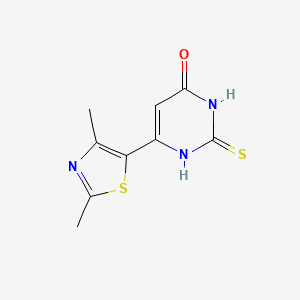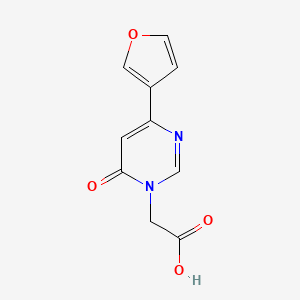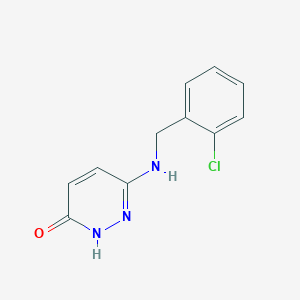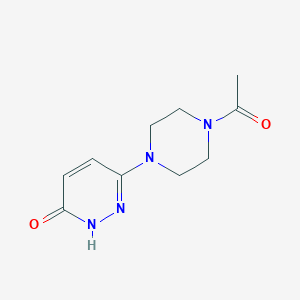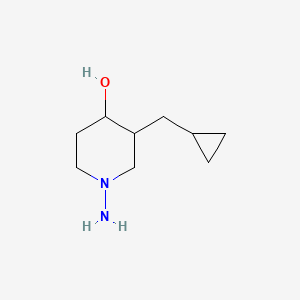
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol
Descripción general
Descripción
“1-Amino-3-(cyclopropylmethyl)piperidin-4-ol” is a chemical compound with the molecular formula C9H18N2O. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives, which includes “1-Amino-3-(cyclopropylmethyl)piperidin-4-ol”, involves several reactions. The method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular structure of “1-Amino-3-(cyclopropylmethyl)piperidin-4-ol” is represented by the formula C9H18N2O. This indicates that it contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol: is a valuable compound in medicinal chemistry due to its piperidine structure, a common motif in pharmaceuticals . It has been used in the synthesis of potential treatments for HIV, where derivatives have shown CCR5 antagonistic activities, which are crucial in the process of HIV-1 entry into cells . This compound serves as a building block for creating new molecules that can interact with biological targets, offering pathways for the development of new therapeutic agents.
Biochemistry
In biochemistry, this compound’s utility lies in its role as a precursor for synthesizing various biochemical reagents. It can be used to study enzyme-substrate interactions and receptor binding due to its structural similarity to natural bioactive compounds. Its derivatives are often used as reference standards in pharmaceutical testing to ensure the accuracy of analytical results .
Pharmacology
Pharmacologically, 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is involved in the design of drug candidates. Its piperidine core is present in more than twenty classes of pharmaceuticals, including those with analgesic, antipsychotic, and antihistaminic properties . The compound’s derivatives have been evaluated for their potential pharmacological applications, particularly in the context of drug discovery and development.
Organic Synthesis
This compound is also significant in organic synthesis, where it is used as a building block for constructing complex molecules. It can undergo various chemical reactions, such as cyclization and amination, to yield new compounds with potential biological activity. The piperidine ring system is a key structural feature in many natural products and pharmaceuticals, making this compound a versatile tool in synthetic organic chemistry .
Analytical Chemistry
Lastly, in analytical chemistry, this compound is used as a standard for calibrating instruments and validating analytical methods. Its well-defined structure and properties make it an ideal candidate for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the reliability of analytical data .
Mecanismo De Acción
Target of Action
The primary target of 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol interacts with the CCR5 receptor, blocking its function. This interaction is believed to be facilitated by a strong salt-bridge interaction, anchored by the basic nitrogen atom present in the compound . The presence of two or more lipophilic groups in the compound further enhances this interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol prevents the entry of macrophagetropic (R5) HIV-1 strains into cells . This effectively disrupts the viral replication cycle, preventing the spread of the virus within the host.
Result of Action
The blockade of the CCR5 receptor by 1-Amino-3-(cyclopropylmethyl)piperidin-4-ol results in a significant reduction in HIV-1 infection rates . This is particularly effective against R5-tropic strains of the virus, which rely on the CCR5 receptor for cell entry .
Propiedades
IUPAC Name |
1-amino-3-(cyclopropylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-11-4-3-9(12)8(6-11)5-7-1-2-7/h7-9,12H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIHGYTZSXYZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(cyclopropylmethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481065.png)
